N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide
Description
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, which is known for its versatile biological activities, and a pyridine ring, which is commonly found in many pharmacologically active molecules . The combination of these two rings in a single molecule makes it a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12(2)25-15-8-5-9-19-16(15)18(24)21-14-7-4-6-13(10-14)17-20-11-23(3)22-17/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZQZSKZHDYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Coupling with the pyridine ring: The triazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity . The pyridine ring can interact with various receptors, modulating their function . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Trazodone: A triazole-containing antidepressant.
Uniqueness
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide is unique due to the combination of the triazole and pyridine rings in a single molecule. This combination imparts a unique set of biological activities and chemical reactivity, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
